4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
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Description
4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a useful research compound. Its molecular formula is C23H20FN5O and its molecular weight is 401.445. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds with structural similarities to "4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one." For instance, the synthesis of 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane was performed via photocyclization, and its NMR analysis and X-ray crystal structure were extensively discussed, highlighting the molecular symmetry and structural details (Song et al., 2011). Additionally, compounds with similar frameworks have been synthesized, such as the (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one, which were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction, revealing interesting aspects such as dihedral angles and weak intermolecular interactions (Salian et al., 2018).
Crystallography and Molecular Conformation
In-depth crystallographic studies have been conducted on related compounds to understand their molecular conformation and interactions. For example, isostructural compounds with the moiety 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized and analyzed using single-crystal diffraction, revealing information about molecular planarity and the orientation of fluorophenyl groups (Kariuki et al., 2021).
Molecular Interactions and Properties
Further research into compounds with structural relevance has shed light on various molecular interactions and properties. Investigations into the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones have provided insights into the structure-activity relationships and the potential for biological activity of these compounds (Nagamani et al., 2018).
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-11-(4-propan-2-ylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-15(2)17-5-7-18(8-6-17)20-13-21-22-26-29(14-16-3-9-19(24)10-4-16)23(30)27(22)11-12-28(21)25-20/h3-12,15,20-22,25-26H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURRLRMYXWMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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